Ortho-Chlorophenyl vs. Para-Chlorophenyl Isomer CB1 Binding Affinity Comparison
In a direct head-to-head comparison within the same patent SAR series, the ortho-chlorophenyl isomer (target compound) and its para-chlorophenyl congener (CAS 60627-70-5) were evaluated for CB1 receptor binding. The patent data table establishes that different chlorophenyl positional isomers yield distinct Ki values when all other substituents (1-methyl, 5-phenyl, 4-propoxy) remain constant [1]. This confirms that the 2-chlorophenyl substitution position is a non-interchangeable determinant of receptor affinity.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Quantitative data extrapolated from patent SAR table: the 2-chlorophenyl isomer falls within the sub-100 nM affinity range characteristic of active CB1 antagonist pyrazoles in the series. |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole (CAS 60627-70-5): Ki value differs from the 2-chloro isomer within the same assay. |
| Quantified Difference | Specific Ki values for both isomers are presented in the patent SAR table; the relative difference demonstrates that the chloro substitution position modulates CB1 affinity within this tetrasubstituted pyrazole scaffold. |
| Conditions | Competitive binding assay using [3H]CP-55,940 displacement on rat brain CB1 receptor homogenates, as described in the referenced patent methods. |
Why This Matters
Procurement of the correct ortho-chloro isomer, rather than a conceptually similar para-chloro analog, is essential to maintain the intended CB1 binding phenotype and avoid introducing uncontrolled variability in pharmacological experiments.
- [1] Makriyannis, A., et al. (2008). Pyrazole analogs acting on cannabinoid receptors. U.S. Patent No. 7,393,842 B2. Table 1, compounds 1-1 to 1-29. View Source
